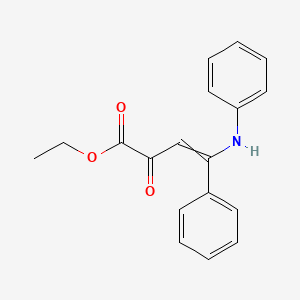![molecular formula C29H37Cl2N3 B14736594 4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) CAS No. 6310-61-8](/img/structure/B14736594.png)
4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) is a complex organic compound with the molecular formula C29H37Cl2N3. This compound is known for its unique structure, which includes two chloro-n,n-diethylaniline groups connected by a methanediyl bridge to a dimethylaminophenyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-chloro-n,n-diethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Dimethylamino)benzaldehyde+2-chloro-n,n-diethylaniline→4,4’-[4-(Dimethylamino)phenyl]methanediylbis(2-chloro-n,n-diethylaniline)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in dye production and as a photosensitizer.
4,4’-Methylenebis(N,N-dimethylaniline): Used as an intermediate in dye manufacture and as a reagent for lead determination.
Uniqueness
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) is unique due to its specific structural features, which confer distinct chemical and physical properties. Its chloro and dimethylamino groups provide unique reactivity patterns, making it valuable in various specialized applications.
Propriétés
Numéro CAS |
6310-61-8 |
|---|---|
Formule moléculaire |
C29H37Cl2N3 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
2-chloro-4-[[3-chloro-4-(diethylamino)phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C29H37Cl2N3/c1-7-33(8-2)27-17-13-22(19-25(27)30)29(21-11-15-24(16-12-21)32(5)6)23-14-18-28(26(31)20-23)34(9-3)10-4/h11-20,29H,7-10H2,1-6H3 |
Clé InChI |
CFBYJORDBCFSCX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)N(CC)CC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
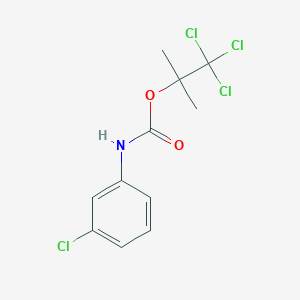
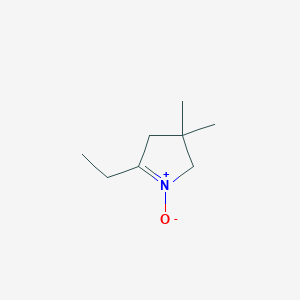

![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
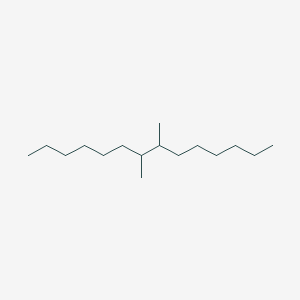
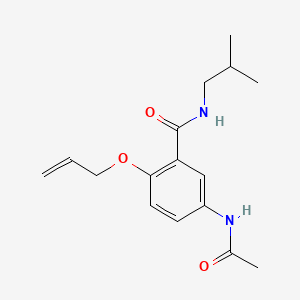


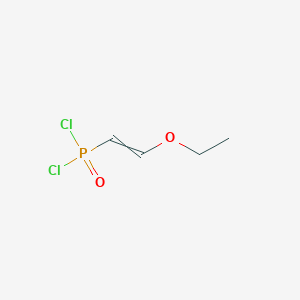
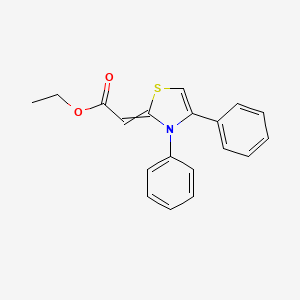
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
